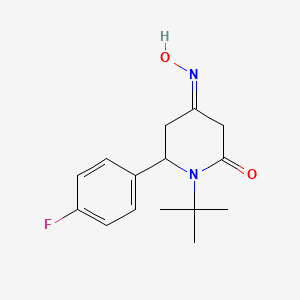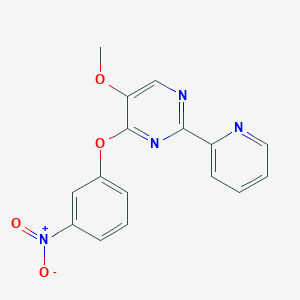
5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl 3-nitrophenyl ether
説明
5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl 3-nitrophenyl ether, also known as MPP+, is a chemical compound that has been extensively studied in scientific research due to its unique properties. MPP+ is a neurotoxin that is commonly used in laboratory experiments to study the effects of Parkinson's disease on the brain.
科学的研究の応用
Environmental Analysis and Pollutant Identification
One application of related compounds, such as methoxylated polybrominated diphenyl ethers (MeO-PBDEs), is in environmental science, particularly in the analysis and identification of pollutants. Research by Hites (2008) on the mass spectra of PBDEs and their methoxy derivatives offers insights into the environmental presence and impact of these substances. The study highlights the significance of electron impact (EI) and electron capture negative ionization (ECNI) mass spectra in identifying and understanding the behavior of PBDEs and MeO-PBDEs in the environment (Hites, 2008).
Synthetic Pathways and Medicinal Chemistry
In the realm of medicinal and pharmaceutical chemistry, compounds similar to 5-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl 3-nitrophenyl ether are studied for their synthetic pathways and potential applications. Parmar, Vala, and Patel (2023) reviewed the significance of the pyranopyrimidine core, emphasizing its broad synthetic applications and bioavailability. Their review covers synthetic pathways employed for developing various derivatives through one-pot multicomponent reactions, highlighting the role of hybrid catalysts (Parmar, Vala, & Patel, 2023).
Corrosion Inhibition
Quinoline derivatives, which share structural motifs with the compound of interest, have been extensively studied for their anticorrosive properties. Verma, Quraishi, and Ebenso (2020) provided a comprehensive review of quinoline-based compounds as corrosion inhibitors. They discussed the effectiveness of these derivatives, particularly those with polar substituents like methoxy groups, in forming stable chelating complexes that offer protection against metallic corrosion (Verma, Quraishi, & Ebenso, 2020).
Chemistry of Methoxylated Lipids
The chemistry and properties of methoxylated lipids, including those related to methoxy groups in various compounds, have been reviewed by Carballeira (2002). This work emphasizes the natural occurrence, biological activity, and synthesis of methoxylated lipids, highlighting their importance in antibacterial, antifungal, antitumor, and antiviral activities (Carballeira, 2002).
特性
IUPAC Name |
5-methoxy-4-(3-nitrophenoxy)-2-pyridin-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c1-23-14-10-18-15(13-7-2-3-8-17-13)19-16(14)24-12-6-4-5-11(9-12)20(21)22/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZGOKWZFLPEJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-ethoxyethyl 6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carboxylate](/img/structure/B3134474.png)
![Methyl 6-[(2-chlorobenzoyl)amino]-1,2-benzisoxazole-3-carboxylate](/img/structure/B3134479.png)
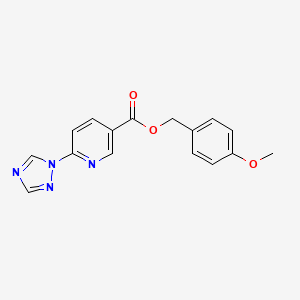
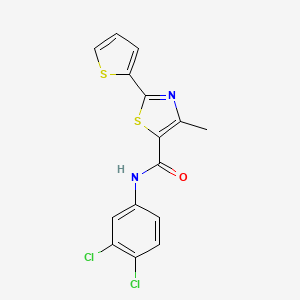
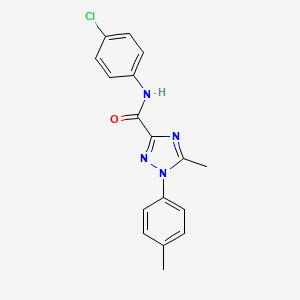
![5-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3134506.png)
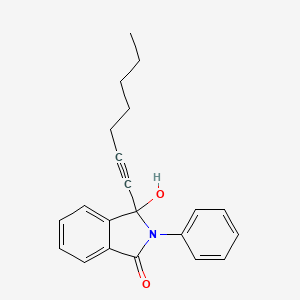

![1-[(4-Fluorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol](/img/structure/B3134527.png)
![N-(4-chlorophenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide](/img/structure/B3134551.png)
![1-tert-butyl-6-[(E)-2-phenylethenyl]piperidine-2,4-dione](/img/structure/B3134567.png)
![(4Z)-1-tert-butyl-4-hydroxyimino-6-[(E)-2-phenylethenyl]piperidin-2-one](/img/structure/B3134570.png)
![(3Z)-1-tert-butyl-3-(dimethylaminomethylidene)-6-[(E)-2-phenylethenyl]piperidine-2,4-dione](/img/structure/B3134572.png)
